N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide
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Overview
Description
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide is a complex organic compound with the molecular formula C22H19N3O3S This compound is known for its unique structural features, which include a phenylcarbonyl group, a carbamothioyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylcarbonyl Intermediate: The initial step involves the reaction of aniline with benzoyl chloride to form N-phenylbenzamide.
Introduction of the Carbamothioyl Group: The next step involves the reaction of N-phenylbenzamide with thiophosgene to introduce the carbamothioyl group, forming N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide.
Propoxylation: The final step involves the reaction of the intermediate with 4-propoxybenzoyl chloride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-methoxybenzamide
- N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-ethoxybenzamide
- N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-butoxybenzamide
Uniqueness
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide is unique due to its specific propoxybenzamide moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-15-30-21-13-11-18(12-14-21)23(29)27-24(31)26-20-10-6-9-19(16-20)25-22(28)17-7-4-3-5-8-17/h3-14,16H,2,15H2,1H3,(H,25,28)(H2,26,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICBUVWYMFEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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